molecular formula C9H10O5 B1149293 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid CAS No. 100201-57-8

2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B1149293
CAS No.: 100201-57-8
M. Wt: 198.174
InChI Key: LERAXVLCHXAZGX-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid is a phenylpropanoid compound with the molecular formula C9H10O5. It is characterized by the presence of two hydroxyl groups on the propanoic acid chain and an additional hydroxyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid typically involves the hydroxylation of 3-(4-hydroxyphenyl)propanoic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under acidic conditions to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the bark of Taxus chinensis. The extraction process includes solvent extraction followed by purification using chromatographic techniques to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products:

Scientific Research Applications

2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. It acts as an effective competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis. The compound binds to the active site of tyrosinase, preventing the oxidation of L-tyrosine and DL-DOPA, thereby inhibiting melanin production .

Comparison with Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Lacks the additional hydroxyl groups on the propanoic acid chain.

    3-(2,4-Dihydroxyphenyl)propanoic acid: Contains hydroxyl groups at different positions on the phenyl ring.

Uniqueness: 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows it to act as a potent inhibitor of tyrosinase and provides it with significant antioxidant properties .

Properties

IUPAC Name

2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,10-12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERAXVLCHXAZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702699
Record name 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100201-57-8
Record name 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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